7-Chloro-1-tetralone
Overview
Description
7-Chloro-1-tetralone is a chemical compound that is part of the tetralone family, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). The compound is characterized by a chlorine substituent, which significantly influences its chemical reactivity and potential applications in organic synthesis.
Synthesis Analysis
The synthesis of chlorinated naphthalenes, which are structurally related to 7-chloro-1-tetralone, can be achieved from α-tetralones. The process involves the introduction of chlorine atoms, reduction of the ketone group, and subsequent conversion of hydroxy to chloro groups. This method provides a clear pathway for the synthesis of 2 (or 7)-chloronaphthalenes, which could be adapted for the synthesis of 7-chloro-1-tetralone .
Molecular Structure Analysis
The molecular structure of 7-chloro-1-tetralone would consist of a tetralin core with a ketone functional group at the first carbon and a chlorine atom at the seventh carbon. This structure is likely to influence the compound's reactivity, particularly in electrophilic aromatic substitution reactions where the chlorine atom could act as a directing group.
Chemical Reactions Analysis
The presence of the chlorine atom in 7-chloro-1-tetralone makes it a potential intermediate in various chemical reactions. For instance, the chlorine could be replaced by other groups in nucleophilic substitution reactions, or it could participate in the formation of new carbon-carbon bonds in cross-coupling reactions. The ketone functionality also allows for reactions typical of carbonyl compounds, such as reductions and the formation of derivatives like oximes and hydrazones.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 7-chloro-1-tetralone are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of chlorinated aromatic ketones. These might include moderate to low solubility in water, higher solubility in organic solvents, and the potential for hydrogen bonding due to the carbonyl group. The chlorine substituent would also influence the compound's boiling point, melting point, and density.
Scientific Research Applications
Antimicrobial Properties of Flavonoid Derivatives
- Scientific Field: Microbiology
- Application Summary: Flavonoids with chlorine or bromine atoms and a nitro group have been studied for their influence on pathogenic and probiotic bacteria .
- Methods of Application: Flavonoids were synthesized using Claisen–Schmidt condensation and its modifications, and through biotransformation via entomopathogenic filamentous fungi .
- Results: The studies revealed that flavones have superior inhibitory effects compared to chalcones and flavanones. Notably, 6-chloro-8-nitroflavone showed potent inhibitory activity against pathogenic bacteria .
Therapeutic Applications of Tetralone Scaffolds
- Scientific Field: Medicinal Chemistry
- Application Summary: α-Tetralone derivatives are building blocks that have been used in the synthesis of therapeutically functional compounds like some antibiotics, antidepressants, acetylcholinesterase inhibitors effective for treating Alzheimer’s disease and alkaloids possessing antitumor activity .
- Methods of Application: These heterocyclic compounds are synthesized and processed to create different types of compounds having pharmacological and biological properties .
- Results: The structural features of α-tetralone derivatives are responsible for potential therapeutic applications .
Synthesis of Dezocine
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 7-methoxy-1-tetralone is an essential intermediate for the opioid analgesic drug (-)-dezocine . Dezocine plays a vital role in the growing market for analgesics to treat moderate to severe pain resulted from massive surgeries or cancer .
- Methods of Application: The synthesis of dezocine involves a multi-step continuous-flow strategy. Anisole is mixed with succinic anhydride and AlCl3 in an organic solvent to form 4-(4-methoxyphenyl)-4-oxobutanoic acid through Friedel–Crafts acylation. The corresponding compound is then reduced to 4-(4-methoxyphenyl)butanoic acid, which is treated with MeSO3H to form 7-methoxy-1-tetralone .
- Results: The flow protocol provided the desired product in an overall yield of up to 76.6% with 99% purity, much higher than those from batch process (i.e., 50% yield, 92% purity). Moreover, reaction efficiency is highly improved with a throughput of 0.49 g/h, the total reaction time is markedly reduced from hours in batch to minutes in flow process .
Anti-Cancer Properties
- Scientific Field: Oncology
- Application Summary: 7-Methoxy-1-tetralone (MT) has been studied for its effects on hepatocellular carcinoma (HCC) cells .
- Methods of Application: The anti-proliferative and anti-migratory effects of MT in HCC cells were assessed using various assays, including MTT assay for cell viability, flow cytometry for apoptosis, and wound healing assay for cell migration .
- Results: MT treatment significantly suppressed the cell proliferative and migratory potentials of HepG2 cells, and induced HepG2 cell apoptosis. It was found that MT treatment caused a suppression on c-Met, phosphorylated AKT (p-AKT), NF-κB, matrix metallopeptidase 2 (MMP2)/MMP9 protein levels in HepG2 cells .
Safety And Hazards
properties
IUPAC Name |
7-chloro-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMAYXKDBHTQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292578 | |
Record name | 7-Chloro-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-tetralone | |
CAS RN |
26673-32-5 | |
Record name | 7-Chloro-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26673-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 83813 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026673325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26673-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-1-tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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